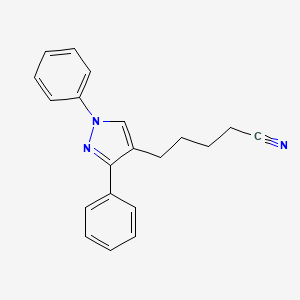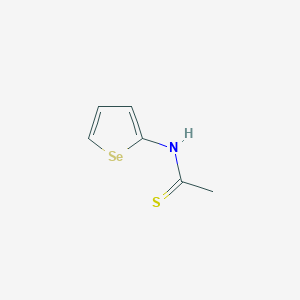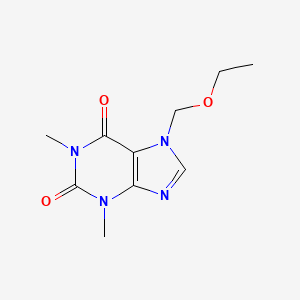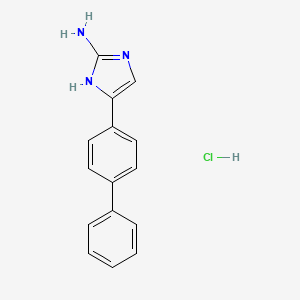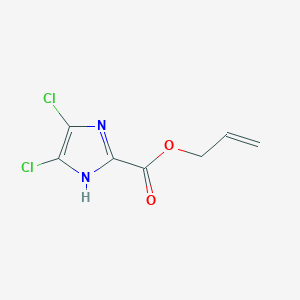![molecular formula C14H24N2O2 B14485820 2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol CAS No. 67334-03-6](/img/structure/B14485820.png)
2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol is an organic compound with a complex structure that includes two dimethylamino groups and two hydroxyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol typically involves multi-step organic reactions. One common method involves the reaction of dimethylamine with a suitable benzene derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The dimethylamino groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl groups can form hydrogen bonds with other molecules. These interactions can modulate the activity of biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: A hindered phenolic compound used as an antioxidant.
Bis[2-(dimethylamino)ethyl] ether: A tridentate ligand used in various chemical reactions.
2-Chloro-1,3-bis(dimethylamino)trimethinium hexafluorophosphate: A compound with similar dimethylamino groups but different overall structure and properties.
Uniqueness
2,3-Bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol is unique due to its specific arrangement of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
67334-03-6 |
|---|---|
Molecular Formula |
C14H24N2O2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
2,3-bis[(dimethylamino)methyl]-5,6-dimethylbenzene-1,4-diol |
InChI |
InChI=1S/C14H24N2O2/c1-9-10(2)14(18)12(8-16(5)6)11(13(9)17)7-15(3)4/h17-18H,7-8H2,1-6H3 |
InChI Key |
SKQJJJHIIPFEQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1O)CN(C)C)CN(C)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



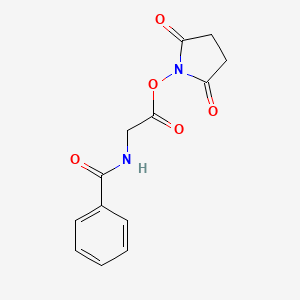
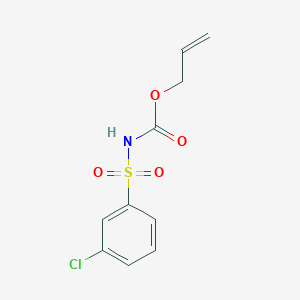

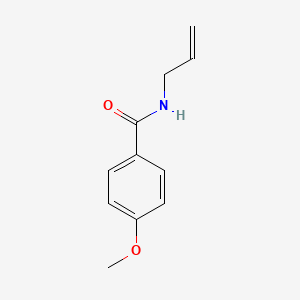
![(3S)-1-([1,1'-Biphenyl]-4-yl)-3-methylpentan-1-one](/img/structure/B14485782.png)

